molecular formula C11H16N2 B1526674 1-Benzyl-3-methylazetidin-3-amine CAS No. 943437-96-5

1-Benzyl-3-methylazetidin-3-amine

Cat. No. B1526674
M. Wt: 176.26 g/mol
InChI Key: CDANDELGCYKWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-methylazetidin-3-amine is a chemical compound with the molecular formula C11H16N2 . It has a molecular weight of 176.26 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for 1-Benzyl-3-methylazetidin-3-amine is 1S/C12H18N2.2ClH/c1-12(8-13)9-14(10-12)7-11-5-3-2-4-6-11;;/h2-6H,7-10,13H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Antitumor Properties

One study outlines the preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These compounds, including derivatives of azetidine, such as "1-Benzyl-3-methylazetidin-3-amine", have shown highly selective, potent antitumor properties. The amino acid conjugation to the exocyclic primary amine function of these benzothiazoles has been used to enhance drug solubility and stability, with promising preclinical efficacy in cancer models (Bradshaw et al., 2002).

Crystal Structure and Theoretical Studies

Another study focused on the crystal structure and density functional theory (DFT) studies of a compound structurally related to "1-Benzyl-3-methylazetidin-3-amine". The research investigated the electronic structure, charge distribution, and potential chemical reactivity of the compound, providing insights into its interactions at the molecular level. Such studies are crucial for understanding the properties of new materials and their applications in fields such as pharmaceuticals and polymer science (Murugavel et al., 2014).

Antimicrobial and Cytotoxic Activity

Research on novel azetidine-2-one derivatives of 1H-benzimidazole highlighted their synthesis and evaluation for antimicrobial and cytotoxic activities. The study reveals the potential of such compounds, including those related to "1-Benzyl-3-methylazetidin-3-amine", in developing new therapeutic agents with targeted antimicrobial properties (Noolvi et al., 2014).

Benzazetidine Synthesis

A significant advancement in synthetic chemistry was reported with the development of an efficient synthesis method for various benzazetidines through Pd-catalyzed intramolecular C−H amination of N-benzyl picolinamides. This method opens new avenues for exploring the chemical space of N-heterocyclic compounds, with potential implications in drug development and material science (He et al., 2016).

properties

IUPAC Name

1-benzyl-3-methylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDANDELGCYKWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731843
Record name 1-Benzyl-3-methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-methyl-N-benzylazetidine

CAS RN

943437-96-5
Record name 1-Benzyl-3-methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-3-methyl-n-benzylazetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-methyl-3-nitro-N-benzylazetidine [the product of step 2] (3.9 g, 18.9 mmol) in ethyl acetate (370 ml) and 5% acetic acid (370 ml) is heated to reflux. Iron powder (5.25 g, 94.1 mmol) is added portion-wise every 5 minutes. After the addition is complete the reaction mixture is heated at reflux for 6 hours. The cooled reaction mixture is filtered through Hyflo, and the residue washed with ethyl acetate. The filtrate is transferred to a separating funnel and the organic layer separated and discarded. The aqueous layer is treated with 30% NaOH solution with ice cooling to give a pH of ca. 11. Dichloromethane is then added and the mixture vigorously stirred at ambient temperature for 10 minutes. This mixture is filtered through Hyfol, the filtrate transferred to a separating funnel and the organic layer is separated, dried (Na2SO4), filtered, and concentrated. The crude oily product (2.30 g, 69%) is used in the next step without further purification. 1H-NMR (CDCl3): 7.2 (m, 5H), 3.62 (s, 2H), 3.27 (d, 2H), 2.88 (d, 2H), 1.68 (bs, 2H), 1.4 (s, 3H).
Name
3-methyl-3-nitro-N-benzylazetidine
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0 (± 1) mol
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reactant
Reaction Step One
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product
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0 (± 1) mol
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Reaction Step One
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370 mL
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370 mL
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5.25 g
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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